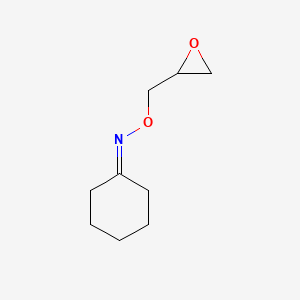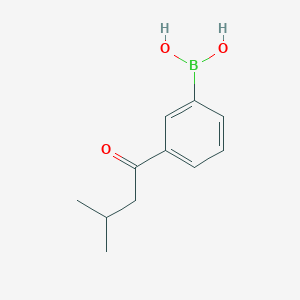![molecular formula C8F12O8Si B3118381 Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate CAS No. 2377-86-8](/img/structure/B3118381.png)
Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate
Overview
Description
Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate (TTSF) is an organic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, as well as in biochemical and physiological studies.
Scientific Research Applications
Reactions with Fluoride Ion Sources : A study demonstrated that the reaction of 1-hydrohexafluoroisobutenyloxytrimethylsilane with cesium fluoride leads to the formation of specific anions, which are further transformed into divinyl ethers and trifluoroacetyl fluoride under certain conditions (Volkonskii et al., 2004).
Lewis Acid Catalysis : Tris(pentafluorophenyl)boron has been identified as an effective, air-stable, and water-tolerant Lewis acid catalyst for various chemical reactions, including aldol-type and Michael reactions involving silyl enol ethers (Ishihara et al., 1995).
Chemoselective Cleavage of Si-C(sp3) Bonds : Research on the chemoselective cleavage of Si-C(sp3) bonds in unactivated tetraalkylsilanes using iodine tris(trifluoroacetate) showed that this process is smooth and tolerates various functional groups, leading to the generation of corresponding alcohols (Matsuoka et al., 2020).
Synthesis and Photolysis of Compounds : The synthesis and photolysis of certain derivatives, such as 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, were studied, leading to the production of unique compounds with potential antimicrobial and antifungal activities (Ivanov et al., 2020).
Electrolyte Development for Electrochromic Devices : Ionic liquid derivatives have been developed as proton-conducting electrolytes for electrochromic devices, utilizing sol-gel precursors like 1-[3-(trimethoxy-λ4-silyl)propyl]imidazole with trifluoroacetic acid (Vuk et al., 2008).
properties
IUPAC Name |
tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDWRHNNZFIVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F12O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TEtrakis(Trifluoroacethoxy)Silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)



![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)





